2-Amino-3-fluorobutanoic acid
Overview
Description
2-Amino-3-fluorobutanoic acid (AFBA) is an amino acid analog of 4-fluoroglutamic acid and structurally related to gamma-aminobutyric acid. It has a molecular weight of 121.11 and a molecular formula of C4H8FNO2 .
Molecular Structure Analysis
The InChI code for 2-Amino-3-fluorobutanoic acid is 1S/C4H8FNO2/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H,7,8)
. This indicates the structural formula of the compound.
Physical And Chemical Properties Analysis
2-Amino-3-fluorobutanoic acid has a molecular weight of 121.11 and a molecular formula of C4H8FNO2 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Scientific Research Applications
1. Synthesis of Fluorinated Amino Acids
Research by Laue et al. (2000) focuses on the stereoselective synthesis of γ-fluorinated α-amino acids, such as (+)-(S)-2-Amino-4-fluorobutanoic acid. These compounds are synthesized through diastereoselective alkylation at low temperatures, indicating the utility of 2-Amino-3-fluorobutanoic acid in creating structurally diverse amino acids (Laue et al., 2000).
2. Chemical Biology and Imaging
Cheng et al. (2020) discuss the use of fluorescent amino acids, like 2-Amino-3-fluorobutanoic acid, in chemical biology. These compounds are crucial for creating fluorescent macromolecules to study protein-protein interactions and nanoscopic events in biological processes (Cheng et al., 2020).
3. Neurotransmitter Transport Systems
Crites et al. (2002) examined the impact of 4-Amino-2-fluorobutanoic acid on the gamma-aminobutyric acid (GABA) transport system in the brain. This study provides insights into how fluorinated analogues of GABA, like 2-Amino-3-fluorobutanoic acid, interact with neurotransmitter transport systems (Crites et al., 2002).
4. Enzymatic Reaction Mechanisms
Gökcan and Konuklar (2014) conducted a study on the stereoelectronic effects of β-fluoroamines, including 4-amino-3-fluorobutanoic acid, on enzymatic reactions. This research highlights the role of fluorinated amino acids in altering the sequence of reactions in enzymes (Gökcan & Konuklar, 2014).
5. Biocatalysis and Stereoselective Synthesis
Hernández et al. (2017) utilized a biocatalytic approach for the synthesis of stereoisomers of amino acids, demonstrating the potential of 2-Amino-3-fluorobutanoic acid in the field of biocatalysis and medicinal chemistry (Hernández et al., 2017).
6. Radiolabeled Amino Acids for Tumor Imaging
McConathy et al. (2002) discuss the use of fluorinated amino acids in tumor imaging, indicating the relevance of 2-Amino-3-fluorobutanoic acid in the development of novel radiopharmaceuticals for cancer diagnosis (McConathy et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-3-fluorobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVQOHDATXHIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312235 | |
Record name | 2-AMINO-3-FLUOROBUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-fluorobutanoic acid | |
CAS RN |
50885-01-3 | |
Record name | 2-AMINO-3-FLUOROBUTANOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-AMINO-3-FLUOROBUTANOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-AMINO-3-FLUOROBUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-fluorobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Amino-3-fluorobutanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT2E3BH52S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.